[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid

Catalog No.
S14223235
CAS No.
M.F
C14H12Br2NO3PS
M. Wt
465.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosp...

Product Name

[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid

IUPAC Name

2-(3,7-dibromophenothiazin-10-yl)ethylphosphonic acid

Molecular Formula

C14H12Br2NO3PS

Molecular Weight

465.1 g/mol

InChI

InChI=1S/C14H12Br2NO3PS/c15-9-1-3-11-13(7-9)22-14-8-10(16)2-4-12(14)17(11)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20)

InChI Key

BHVRNHGXRPILBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(N2CCP(=O)(O)O)C=CC(=C3)Br

The compound [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid is a phosphonic acid derivative characterized by its complex structure, which includes a phenothiazine moiety. This compound features a dibrominated phenothiazine core, which is known for its diverse biological activities. The presence of the phosphonic acid group enhances its potential for interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, where it can react with nucleophiles to form new derivatives.
  • Esterification: The carboxylic acid functionality can undergo esterification with alcohols, leading to the formation of phosphonate esters.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, releasing the phenothiazine moiety and phosphonic acid.

These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.

[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid exhibits significant biological activity due to its structural components. The dibromophenothiazine part is known for:

  • Antimicrobial Activity: Compounds with phenothiazine structures have shown efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Phenothiazines are also noted for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological activity can be further evaluated using computational methods such as structure-activity relationship modeling to predict the spectrum of activity based on structural features .

Synthesis of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid typically involves several steps:

  • Synthesis of Phenothiazine Intermediate: Starting from 10H-phenothiazine, bromination at the 3 and 7 positions can be achieved using brominating agents.
  • Formation of Phosphonic Acid Group: The introduction of the phosphonic acid moiety can be performed through reactions involving phosphorus oxychloride and subsequent hydrolysis.
  • Coupling Reaction: The ethyl linkage can be formed via nucleophilic substitution or coupling reactions with appropriate alkyl halides.

These methods highlight the versatility and complexity involved in synthesizing this compound.

The applications of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid span several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural Chemistry: Its phosphonic acid structure suggests potential use as a plant growth regulator or pesticide.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic properties due to its unique structure.

Interaction studies are crucial for understanding how [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid interacts with biological targets:

  • Binding Affinity Assessments: Evaluating the binding affinity to various enzymes or receptors can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells can inform on its bioavailability and therapeutic potential.
  • Toxicity Evaluations: Assessing cytotoxicity on different cell lines helps determine safety profiles for potential therapeutic use.

Such studies are often facilitated by computational modeling and high-throughput screening techniques .

Several compounds share structural similarities with [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid, each exhibiting unique properties:

Compound NameStructureKey Features
PhenothiazinePhenothiazineAntipsychotic properties; basic phenothiazine structure
ChlorpromazineChlorpromazineAntipsychotic; contains a chlorinated phenothiazine ring
ThioridazineThioridazineAntipsychotic; thioether linkage enhances activity

Uniqueness

The uniqueness of [2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid lies in its dual functionality as both a phosphonic acid and a dibrominated phenothiazine derivative, which may confer distinct biological properties not observed in simpler analogs.

Bromination Strategies for 10H-Phenothiazine Core Functionalization

Bromination of the 10H-phenothiazine core at the 3- and 7-positions is critical for introducing reactive sites for further functionalization. The most widely employed method involves electrophilic bromination using molecular bromine (Br₂) in acetic acid, which achieves high regioselectivity and yields. For example, treatment of 10H-phenothiazine with Br₂ in acetic acid at room temperature for 16 hours yields 3,7-dibromo-10H-phenothiazine in quantitative yields. This method leverages the electron-rich nature of the phenothiazine heterocycle, where bromine preferentially substitutes at the para positions relative to the sulfur and nitrogen atoms.

Alternative brominating agents, such as N-bromosuccinimide (NBS), have been explored but are less efficient for dibromination. A comparative analysis reveals that Br₂ in acetic acid not only ensures complete conversion but also minimizes side reactions such as over-bromination or oxidation of the thiazine ring. Reaction conditions, including stoichiometry (2 equivalents of Br₂ per phenothiazine unit) and solvent polarity, significantly influence product purity. Polar protic solvents like acetic acid enhance bromine solubility and stabilize intermediates, whereas nonpolar solvents lead to incomplete reactions.

Table 1: Bromination Conditions for 10H-Phenothiazine Derivatives

Brominating AgentSolventTemperatureTime (h)Yield (%)
Br₂Acetic acid20°C1685–100
NBSDCM0°C24<50

Phosphonic Acid Group Incorporation via Alkyl Chain Linkages

The introduction of a phosphonic acid group to the dibrominated phenothiazine core typically proceeds through a two-step alkylation-phosphorylation sequence. First, N-alkylation of 3,7-dibromo-10H-phenothiazine with a bromoethyl spacer is performed under inert conditions using sodium hydride (NaH) as a base in tetrahydrofuran (THF). For instance, reacting 3,7-dibromo-10H-phenothiazine with 1,2-dibromoethane in the presence of NaH yields the intermediate 3,7-dibromo-10-(2-bromoethyl)-10H-phenothiazine.

Subsequent phosphorylation employs the Michaelis-Arbuzov reaction, where the bromoethyl intermediate reacts with triethyl phosphite [(C₂H₅O)₃P] at elevated temperatures (100–120°C) to form the phosphonate ester. Acidic hydrolysis of the ester group (e.g., using HCl) then generates the final phosphonic acid derivative. This method ensures high functional group compatibility, as the dibromo-substituted phenothiazine remains intact during phosphorylation.

Table 2: Key Steps for Phosphonic Acid Incorporation

StepReagents/ConditionsYield (%)
N-AlkylationNaH, THF, 1,2-dibromoethane, 24 h, rt60
PhosphorylationTriethyl phosphite, 120°C, 12 h75
Hydrolysis6 M HCl, reflux, 6 h90

Solvent-Free vs. Catalytic Routes for N-Alkylation Reactions

Traditional N-alkylation methods rely on polar aprotic solvents like THF or dimethylformamide (DMF) to facilitate deprotonation of the phenothiazine nitrogen and subsequent nucleophilic substitution. However, solvent-free approaches have gained attention for reducing environmental impact and simplifying purification. For example, mechanochemical grinding of 3,7-dibromo-10H-phenothiazine with potassium carbonate (K₂CO₃) and 1,2-dibromoethane achieves partial alkylation but requires longer reaction times (48–72 hours).

Catalytic routes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition-metal complexes (e.g., palladium) remain underexplored for phenothiazine systems. Current protocols prioritize solvent-based methods due to their reproducibility and scalability, particularly for gram-scale synthesis.

Purification Challenges in Polar Brominated Intermediates

The high polarity of dibrominated phenothiazine intermediates complicates purification. For instance, 3,7-dibromo-10H-phenothiazine exhibits limited solubility in nonpolar solvents (e.g., hexane) but moderate solubility in dichloromethane or ethyl acetate. Column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) effectively separates the dibrominated product from unreacted starting material or mono-brominated byproducts.

Recrystallization from ethanol or acetic acid is an alternative for large-scale purification, though care must be taken to avoid residual solvent incorporation. Advanced techniques such as high-performance liquid chromatography (HPLC) are reserved for analytical-scale separations due to cost constraints.

Table 3: Purification Methods for Brominated Intermediates

MethodSolvent SystemPurity (%)Recovery (%)
Column ChromatographyHexane:EtOAc (4:1)95–9870–80
RecrystallizationEthanol90–9285–90

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

464.86218 g/mol

Monoisotopic Mass

462.86423 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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